N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to an acetamide group, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 2,4-dimethylaniline with 2-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2-pyrrolidinone, followed by nucleophilic substitution with 2,4-dimethylaniline .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylamine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the functional group attached to the phenyl ring.
2,4-dimethylaniline: A precursor in the synthesis of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide, with similar structural features but lacking the pyrrolidine and acetamide groups
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the acetamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-6-13(12(2)9-11)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBWEBIRVCLDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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